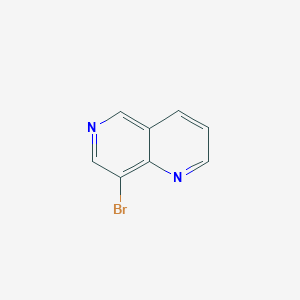

8-Bromo-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBNZTONCGWKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355779 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-74-1 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridine: Properties, Reactivity, and Applications

Abstract

8-Bromo-1,6-naphthyridine is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, primarily centered around the C-Br bond, make it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-1,6-naphthyridine, with a particular focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a summary of its spectroscopic characteristics are presented to support researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of 8-Bromo-1,6-naphthyridine

The naphthyridine core, a diazabenzonaphthalene, is a privileged scaffold found in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 8-position of the 1,6-naphthyridine skeleton creates a highly valuable synthetic intermediate. This bromine atom acts as a versatile chemical "handle," enabling a wide array of functionalizations through transition-metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the two pyridine rings within the naphthyridine system influences the reactivity of the C-Br bond, making it an excellent substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] These reactions are cornerstones of modern drug development, allowing for the modular and efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][3] Consequently, 8-Bromo-1,6-naphthyridine is a key starting material for generating libraries of novel compounds for screening as potential therapeutics, particularly in oncology and infectious diseases, where substituted naphthyridines have shown promise.[4]

This document serves as a technical resource for scientists, providing foundational data on the properties of this compound and practical guidance for its synthetic manipulation.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's basic properties are critical for its effective use in research. The key identifiers and computed physicochemical properties for 8-Bromo-1,6-naphthyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 8-bromo-1,6-naphthyridine | [5] |

| CAS Number | 17965-74-1 | [5] |

| Molecular Formula | C₈H₅BrN₂ | [5] |

| Molecular Weight | 209.04 g/mol | [5] |

| Canonical SMILES | C1=CC2=CN=CC(=C2N=C1)Br | [5] |

| InChIKey | PQBNZTONCGWKCZ-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 207.96361 Da | [5] |

| XLogP3 (Computed) | 1.8 | [5] |

| Polar Surface Area | 25.8 Ų | [5] |

| Appearance | Typically a solid at room temperature | [6] |

Spectroscopic Profile

The structural elucidation of 8-Bromo-1,6-naphthyridine and its derivatives relies on standard spectroscopic techniques. While a comprehensive experimental dataset for the parent compound is not widely published, the expected spectroscopic characteristics can be reliably predicted.

| Technique | Predicted Characteristics |

| ¹H NMR | The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine rings will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. |

| ¹³C NMR | Eight signals are expected in the aromatic region. The carbon atom attached to the bromine (C8) will have its chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen atoms will typically appear at lower field (higher ppm). |

| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion (M⁺) will be observed at m/z values separated by two units (e.g., [M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] Predicted m/z for [M+H]⁺ is 208.97089.[8] |

| IR Spectroscopy | The spectrum would be characterized by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. |

Chemical Properties and Synthetic Utility

The reactivity of 8-Bromo-1,6-naphthyridine is dominated by the chemistry of its carbon-bromine bond, which is amenable to a variety of powerful bond-forming reactions.

Caption: Key reaction pathways for 8-Bromo-1,6-naphthyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][9] 8-Bromo-1,6-naphthyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position.

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] A base is crucial for activating the organoboron species to facilitate the transmetalation step.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing pharmaceuticals and other nitrogen-containing compounds.[1] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[3] Using 8-Bromo-1,6-naphthyridine, a diverse array of amines can be installed at the 8-position, providing access to novel scaffolds for drug discovery.

Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst.[12] The amine then coordinates to the palladium complex, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[1] The choice of phosphine ligand is critical for the efficiency of this reaction, with sterically hindered, electron-rich ligands often providing the best results.[13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SₙAr)

Due to the electron-deficient nature of the naphthyridine ring system, it can be susceptible to nucleophilic aromatic substitution (SₙAr).[14] While the C-Br bond itself is a leaving group, SₙAr reactions on naphthyridine systems are often complex and regioselectivity can depend heavily on the specific nucleophile, reaction conditions, and the presence of other activating groups on the ring.[15][16] This pathway is generally less predictable for 8-Bromo-1,6-naphthyridine compared to palladium-catalyzed couplings but remains a potential route for functionalization under specific conditions.

Experimental Protocols

The following protocols are provided as general, validated starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure outlines a typical approach for coupling 8-Bromo-1,6-naphthyridine with an arylboronic acid.

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-1,6-naphthyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.[17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This procedure provides a framework for the C-N coupling of 8-Bromo-1,6-naphthyridine with a primary or secondary amine.

Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 8-Bromo-1,6-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a reaction vessel.

-

Reagent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.1-1.3 equiv.).

-

Reaction: Seal the vessel and heat with stirring to the target temperature (typically 90-120 °C). Monitor the reaction for consumption of the starting material.

-

Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the aminated product.

Safety Information

8-Bromo-1,6-naphthyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.

-

Hazard Statements:

Conclusion

8-Bromo-1,6-naphthyridine stands out as a strategically important and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the full potential of this compound in their drug discovery and materials science programs, paving the way for the development of novel and impactful chemical entities.

References

- Smolecule. 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one.

-

PubChem. 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available from: [Link]

- ChemicalBook. 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID synthesis.

- Sigma-Aldrich. 8-Bromo-1,6-naphthyridin-2(1H)-one.

- Sharma, V., et al. Supporting Information. New Journal of Chemistry.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.

- Vibrant Pharma Inc. 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.

- PubChemLite. 8-bromo-1,6-naphthyridine (C8H5BrN2).

- BenchChem. Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.

- Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.

- Chemcasts. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) Properties.

- The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.

- Fisher Scientific. ChemScene | 8-Bromo-1,6-naphthyridine.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

- AChemBlock. 8-bromo-1,6-naphthyridin-5-amine 95%.

- PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one.

- BLD Pharm. 17965-74-1|8-Bromo-1,6-naphthyridine.

- PubChemLite. 8-bromo-1,6-naphthyridin-5(6h)-one.

- BenchChem. Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine.

-

PubChem. 8-Bromo-1,6-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Available from: [Link]

-

Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines. Available from: [Link]

-

The Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available from: [Link]

-

ResearchGate. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines. Available from: [Link]

- BLDpharm. 8-Bromo-1,6-naphthyridin-5(6H)-one.

-

CSIRO Publishing. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

- Chemcasts. 3,8-Dibromo-1,6-naphthyridine Properties vs Pressure.

- Advanced ChemBlocks. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95%.

-

PMC. Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]

- BenchChem. 5-Bromo-1,7-naphthyridin-8-amine.

-

ACS Publications. Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. Available from: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

-

NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]

- 5. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromo-1,6-naphthyridin-2(1H)-one AldrichCPR 902837-41-6 [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PubChemLite - 8-bromo-1,6-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. vibrantpharma.com [vibrantpharma.com]

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridine: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 8-Bromo-1,6-naphthyridine, a key heterocyclic scaffold of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, strategic importance in synthesis, and its role as a precursor to potent biologically active molecules.

Core Compound Identification and Properties

8-Bromo-1,6-naphthyridine is a diazanaphthalene compound, meaning it features a bicyclic aromatic system with two nitrogen atoms. The strategic placement of the bromine atom at the 8-position renders it a highly versatile intermediate for synthetic diversification.

Chemical Identifiers

Precise identification is critical in research and procurement. The primary identifiers for this compound are:

Synonyms and Alternative Nomenclature

In literature and commercial catalogs, 8-Bromo-1,6-naphthyridine may be referred to by several synonyms. Recognizing these is essential for exhaustive literature searches.

A comprehensive list of depositor-supplied synonyms can be found in databases like PubChem.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key computed and experimental properties of 8-Bromo-1,6-naphthyridine.

| Property | Value | Source |

| Molecular Weight | 209.04 g/mol | [1] |

| Monoisotopic Mass | 207.96361 Da | [1][6] |

| SMILES | C1=CC2=CN=CC(=C2N=C1)Br | [1][6] |

| InChIKey | PQBNZTONCGWKCZ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.8 | [1][6] |

| Hazard Statements | H315, H319, H335 | [1] |

Note: Hazard data indicates that the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment should be used during handling.

The Strategic Importance of the 1,6-Naphthyridine Scaffold

Naphthyridines, as a class, are considered "privileged structures" in medicinal chemistry.[7][8] This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, making them rich starting points for drug discovery programs. The 1,6-naphthyridine core, in particular, has been successfully utilized to develop potent inhibitors for various therapeutic targets.

The true value of 8-Bromo-1,6-naphthyridine lies in its function as a synthetic intermediate. The bromine atom at a key position on the aromatic ring system serves as a versatile chemical "handle." It is an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of diverse functional groups at the 8-position, enabling the rapid exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Notable examples of biologically active molecules derived from this scaffold include:

-

HIV-1 Integrase Inhibitors : The 8-hydroxy-[4][5]naphthyridine motif has been identified as a potent replacement for the 1,3-diketoacid moiety in a class of HIV-1 integrase inhibitors.[9][10] One such compound demonstrated an IC₅₀ of 10 nM in strand transfer assays and significant inhibition of HIV-1 infection in cell culture.[9][10]

-

Human Cytomegalovirus (HCMV) Inhibitors : Researchers have developed 8-hydroxy-1,6-naphthyridine-7-carboxamides that act as inhibitors of the HCMV pUL89 endonuclease, showcasing the scaffold's utility in antiviral research beyond HIV.[11]

Synthetic Pathways and Methodologies

The synthesis of the 1,6-naphthyridine ring system can be achieved through several established routes. The two most common strategies involve building the second ring onto either a pre-formed pyridine or a pre-formed pyridone.[7][8]

General Synthetic Workflow

A generalized workflow for synthesizing substituted 1,6-naphthyridines often involves the cyclization of a functionalized pyridine precursor. The introduction of the bromine atom can be accomplished either by using a brominated starting material or by direct halogenation of the naphthyridine core, though regioselectivity can be a challenge in the latter case.

Key Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for functionalizing 8-Bromo-1,6-naphthyridine. It allows for the formation of a carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Objective: To couple an arylboronic acid with 8-Bromo-1,6-naphthyridine.

Materials:

-

8-Bromo-1,6-naphthyridine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 8-Bromo-1,6-naphthyridine, the arylboronic acid, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Typically, this involves diluting with an organic solvent (e.g., Ethyl Acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the desired 8-aryl-1,6-naphthyridine.

This protocol is a generalized representation. Optimal conditions, including catalyst, base, solvent, and temperature, must be determined empirically for each specific substrate combination.

Conclusion

8-Bromo-1,6-naphthyridine is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its stable, privileged core combined with a synthetically versatile bromine handle makes it an invaluable starting material for constructing libraries of complex molecules. The demonstrated success of its derivatives as potent antiviral agents underscores the immense potential held within this scaffold. For research teams focused on kinase, viral, or other enzyme inhibitors, 8-Bromo-1,6-naphthyridine represents a validated and highly promising entry point for novel drug discovery campaigns.

References

- Smolecule. 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one.

- PubChem. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270.

- ChemicalBook. 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID synthesis.

- Vibrant Pharma Inc. 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.

- Yuhan Pharmaceutical. 8-bromo-1,6-naphthyridine.

- Achmem. 8-Bromo-1,6-naphthyridine-3-carboxylic acid.

- Advanced ChemBlocks. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95%.

- BLD Pharm. 17965-74-1|8-Bromo-1,6-naphthyridine.

- PubChemLite. 8-bromo-1,6-naphthyridine (C8H5BrN2).

- Santa Cruz Biotechnology. 8-Bromo-1,6-naphthyridin-2(1H)-one | CAS 902837-41-6.

-

ACS Publications. Design and Synthesis of 8-Hydroxy-[4][5]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. Available from:

- Sigma-Aldrich. 8-Bromo-1,6-naphthyridin-2(1H)-one.

- PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one.

- AChemBlock. 8-bromo-1,6-naphthyridin-5-amine 95%.

- ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.

- PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Chemcasts. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) Properties.

- MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- Benchchem. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3.

-

PubMed. Design and synthesis of 8-hydroxy-[4][5]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Available from:

- PubMed. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.

Sources

- 1. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-溴-1,6-萘啶,8-Bromo-1,6-naphthyridine,17965-74-1-玉函医药 [fdc-chemical.com]

- 3. 17965-74-1|8-Bromo-1,6-naphthyridine|BLD Pharm [bldpharm.com]

- 4. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]

- 5. achmem.com [achmem.com]

- 6. PubChemLite - 8-bromo-1,6-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]

- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Naphthyridine Therapeutics: A Technical Guide to the Biological Activity of 8-Bromo-1,6-Naphthyridine Derivatives

Foreword: Navigating the Frontier of Heterocyclic Chemistry

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a deep dive into the burgeoning field of 1,6-naphthyridine derivatives, with a particular focus on the strategic incorporation of an 8-bromo substituent. The 1,6-naphthyridine core, a privileged heterocyclic scaffold, has increasingly captured the attention of medicinal chemists for its remarkable versatility and wide spectrum of biological activities.[1] While the broader family of naphthyridines is well-documented, this guide aims to illuminate the specific potential unlocked by 8-bromo functionalization, a chemical modification known to significantly influence potency and selectivity in various therapeutic contexts. We will explore the synthesis, mechanisms of action, and biological impact of these compounds, grounding our discussion in established principles and drawing insights from closely related analogues to chart a course for future discovery.

The 1,6-Naphthyridine Scaffold: A Foundation of Therapeutic Promise

The 1,6-naphthyridine nucleus, one of the six structural isomers of diazanaphthalenes, provides a rigid and planar framework conducive to specific interactions with biological targets.[2] This scaffold's inherent electronic properties and the precise orientation of its nitrogen atoms allow for a multitude of substitution patterns, each capable of fine-tuning the molecule's pharmacological profile. Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]

The Strategic Advantage of Halogenation

In the realm of medicinal chemistry, the introduction of halogen atoms, particularly bromine, is a time-honored strategy for enhancing the biological activity of a lead compound. The bromine atom at the C-8 position of the 1,6-naphthyridine ring can exert several profound effects:

-

Increased Lipophilicity: Bromine's lipophilic nature can enhance membrane permeability, potentially improving oral bioavailability and cellular uptake.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, influencing pKa and the strength of interactions with target proteins.

-

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active site of a target enzyme, thereby increasing binding affinity and selectivity.[3]

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

These factors underscore the rationale for investigating 8-bromo-1,6-naphthyridine derivatives as a promising avenue for the development of novel therapeutics.

Key Biological Activities and Therapeutic Targets

While direct studies on a broad range of 8-bromo-1,6-naphthyridine derivatives are emerging, the known activities of related naphthyridine compounds provide a strong indication of their therapeutic potential.

Anticancer Activity: Targeting Cellular Proliferation

The 1,6-naphthyridine scaffold is a key component in a variety of potent anticancer agents.[1] The primary mechanisms of action often involve the inhibition of critical enzymes that regulate cell growth and survival.

Protein kinases are a major class of therapeutic targets in oncology, and numerous heterocyclic compounds have been developed as kinase inhibitors.[4] The 1,6-naphthyridine core can be decorated with various side chains to target the ATP-binding site of specific kinases. The 8-bromo substituent can play a crucial role in enhancing the binding affinity and selectivity for the target kinase.

General Kinase Inhibition Pathway

Caption: Kinase inhibition by 8-bromo-1,6-naphthyridine derivatives.

Table 1: Anticancer Activity of Representative Naphthyridine Derivatives

| Compound ID | Naphthyridine Core | Target/Cell Line | IC50 (µM) | Reference |

| Compound 12 | 1,8-Naphthyridine-3-carboxamide | HBL-100 (Breast) | 1.37 | [5] |

| Compound 17 | 1,8-Naphthyridine-3-carboxamide | KB (Oral) | 3.7 | [5] |

| Compound 22 | 1,8-Naphthyridine-3-carboxamide | SW-620 (Colon) | 3.0 | [5] |

| Compound 47 | Halogenated 1,8-Naphthyridine | MIAPaCa (Pancreatic) | 0.41 | [6] |

| Compound 47 | Halogenated 1,8-Naphthyridine | K-562 (Leukemia) | 0.77 | [6] |

Note: Data for 8-bromo-1,6-naphthyridine derivatives is currently limited; this table illustrates the potential of the broader naphthyridine class.

Antimicrobial Activity: A Renewed Front Against Resistance

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. The naphthyridine scaffold is historically significant in this area, with nalidixic acid, a 1,8-naphthyridine derivative, being a foundational antibiotic.[7] The proposed mechanism for many naphthyridine-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] The introduction of a bromine atom has been shown to enhance the antibacterial activity of some naphthyridine scaffolds.[5]

Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of DNA gyrase by 8-bromo-1,6-naphthyridine derivatives.

Table 2: Antimicrobial Activity of Brominated Naphthyridine Derivatives

| Compound ID | Naphthyridine Core | Target Organism | MIC (µg/mL) | Reference |

| Brominated Derivative 31b | 1,8-Naphthyridinone | B. subtilis | Potent | [5] |

| Brominated Derivative 31f | 1,8-Naphthyridinone | B. subtilis | Potent | [5] |

| Compound 15a | 1,8-Naphthyridin-4(1H)-one | Various Bacteria | Good Activity | [8] |

Note: This table highlights the enhanced antimicrobial potential of brominated naphthyridines.

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological activity of novel 8-bromo-1,6-naphthyridine derivatives, standardized and validated experimental protocols are essential.

Synthesis of 8-Bromo-1,6-Naphthyridine Derivatives

The synthesis of the 8-bromo-1,6-naphthyridine core can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. Subsequent functionalization at other positions allows for the creation of a diverse library of compounds for screening.

General Synthetic Workflow

Caption: General workflow for the synthesis of 8-bromo-1,6-naphthyridine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 8-bromo-1,6-naphthyridine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Step-by-Step Protocol:

-

Compound Preparation: Prepare serial dilutions of the 8-bromo-1,6-naphthyridine derivatives in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Directions and Conclusion

The 8-bromo-1,6-naphthyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. The foundational knowledge of the broader naphthyridine family, combined with the predictable and often beneficial effects of bromine substitution, provides a strong rationale for the synthesis and evaluation of novel derivatives. Future research should focus on:

-

Systematic Synthesis: The creation of diverse libraries of 8-bromo-1,6-naphthyridine derivatives with varied substituents at other positions to build a comprehensive structure-activity relationship (SAR) profile.

-

Broad Biological Screening: Evaluation of these compounds against a wide range of cancer cell lines, microbial strains, and a panel of kinases to identify potent and selective lead compounds.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which active compounds exert their effects.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to determine their drug-likeness.

References

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). Acta Chimica Slovenica. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2025). ResearchGate. [Link]

-

Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Semantic Scholar. [Link]

-

Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (2009). Taylor & Francis Online. [Link]

-

Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2025). ResearchGate. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). U.S. National Library of Medicine. [Link]

-

Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a][9][10] naphthyridine based thiazole and chromenone scaffolds. (n.d.). ARKAT USA, Inc.. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). PubMed. [Link]

-

Synthesis and Antimicrobial Study of New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2e]. (n.d.). Semantic Scholar. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

-

[9][10]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. (2023). U.S. National Library of Medicine. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). OUCI. [Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. [Link]

-

Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. (2020). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.). Semantic Scholar. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. [Link]

-

Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2018). ACS Publications. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). U.S. National Library of Medicine. [Link]

-

Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. (2005). PubMed. [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed. [Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

Unlocking the Therapeutic Potential of 8-Bromo-1,6-naphthyridine: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet underexplored, derivative: 8-Bromo-1,6-naphthyridine. While direct biological data for this compound is nascent, its structural features suggest significant potential for therapeutic innovation. This document serves as a roadmap for researchers, providing a structured approach to identifying and validating its potential therapeutic targets. We will delve into the most promising avenues of investigation—protein kinase inhibition for oncology, phosphodiesterase 4 (PDE4) modulation for inflammatory diseases, and mechanisms of neuroprotection—grounded in the established activities of the broader 1,6-naphthyridine class. This guide provides not just a theoretical framework, but also detailed, field-proven experimental protocols and workflows to empower scientific inquiry and accelerate the drug discovery process.

Introduction: The 1,6-Naphthyridine Scaffold and the Promise of the 8-Bromo Substituent

Naphthyridines, a family of heterocyclic compounds composed of two fused pyridine rings, have consistently captured the attention of medicinal chemists.[2] Their rigid structure and the specific arrangement of nitrogen atoms make them ideal for interacting with a variety of biological receptors and enzymes.[1] The 1,6-naphthyridine isomer, in particular, has been the foundation for compounds targeting heat shock protein 90 (Hsp90), spleen tyrosine kinase (SYK), and various other targets in cancer and inflammatory pathways.[3][4]

The subject of this guide, 8-Bromo-1,6-naphthyridine (PubChem CID: 817270), introduces a bromine atom at the C8 position.[5] This halogen substitution is a critical feature. In medicinal chemistry, the introduction of a bromine atom can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. It can serve as a key interaction point within a protein's binding pocket, enhance binding affinity through halogen bonding, and act as a synthetic handle for further chemical modifications, making it a crucial element in structure-activity relationship (SAR) studies.[6][7]

This guide will, therefore, explore the most promising therapeutic targets for 8-Bromo-1,6-naphthyridine by extrapolating from its parent scaffold and provide the necessary tools to validate these hypotheses experimentally.

Anticancer Potential: Targeting Oncogenic Kinases

A significant body of research points to 1,6-naphthyridine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][8] Two particularly promising targets for this scaffold are Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 5 (CDK5).

Target Rationale: FGFR4 and CDK5 in Oncology

-

Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a transmembrane tyrosine kinase. Its signaling pathway, when activated by ligands like FGF19, is crucial in the development of hepatocellular carcinoma (HCC).[9] Overexpression and activation of FGFR4 are linked to tumor growth and proliferation, making it a prime target for therapeutic intervention in liver cancer.[10]

-

Cyclin-Dependent Kinase 5 (CDK5): While best known for its role in neuronal development, aberrant CDK5 activity is increasingly implicated in cancer progression, metastasis, and resistance to therapy in cancers such as prostate and thyroid carcinoma.[11] CDK5 is considered a non-canonical cyclin-dependent kinase, and its dysregulation can impact cell cycle control and apoptosis.[12]

Given that derivatives of the 1,6-naphthyridine scaffold have been successfully developed as inhibitors for both FGFR4 and CDK5, it is a logical and compelling hypothesis that 8-Bromo-1,6-naphthyridine could serve as a foundational structure for novel inhibitors of these kinases.[9][11]

Experimental Validation Workflow

The investigation into the anticancer potential of 8-Bromo-1,6-naphthyridine should follow a tiered approach, beginning with direct target engagement and progressing to cellular-level effects.

Detailed Experimental Protocols

This protocol is adapted for a luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Bromo-1,6-naphthyridine against purified FGFR4 and CDK5 enzymes.

Materials:

-

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate for FGFR4, Histone H1 for CDK5).[9][16]

-

ATP at a concentration near the Km for each enzyme.

-

8-Bromo-1,6-naphthyridine stock solution in DMSO.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[14]

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

384-well white assay plates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of 8-Bromo-1,6-naphthyridine in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

-

Reaction Setup: To the wells of a 384-well plate, add:

-

1 µL of the diluted compound or vehicle control.

-

2 µL of kinase enzyme solution (concentration determined by prior enzyme titration).[14]

-

2 µL of a substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cells.[17][18]

Objective: To determine the IC50 of 8-Bromo-1,6-naphthyridine in relevant cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Hep-3B, MIAPaCa-2).

-

Complete cell culture medium.

-

8-Bromo-1,6-naphthyridine.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19]

-

96-well flat-bottom sterile culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 8-Bromo-1,6-naphthyridine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Anti-Inflammatory Potential: Targeting Phosphodiesterase 4 (PDE4)

The 1,6- and 1,8-naphthyridine scaffolds are also present in compounds designed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial to the inflammatory cascade.[21][22]

Target Rationale: PDE4 in Inflammation

PDE4 is a key enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[23] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] This makes PDE4 a highly attractive target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The discovery of 1,8-naphthyridin-2(1H)-one derivatives as selective PDE4 inhibitors provides a strong rationale for investigating 8-Bromo-1,6-naphthyridine in this context.

Experimental Validation Workflow

The evaluation of 8-Bromo-1,6-naphthyridine as a PDE4 inhibitor involves an initial enzymatic assay followed by a cell-based functional assay to measure the downstream effects on cytokine production.

Detailed Experimental Protocols

This protocol uses a fluorescence polarization (FP) based assay, which is a common high-throughput screening method.[24]

Objective: To determine the IC50 of 8-Bromo-1,6-naphthyridine against a specific PDE4 isoform (e.g., human recombinant PDE4B).

Materials:

-

Recombinant human PDE4B enzyme.[25]

-

Fluorescein-labeled cAMP (FAM-cAMP).[25]

-

Binding Agent (IMAP beads or similar).

-

8-Bromo-1,6-naphthyridine stock solution in DMSO.

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA).[23]

-

96-well black, low-volume assay plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of 8-Bromo-1,6-naphthyridine in assay buffer. Include a known PDE4 inhibitor (e.g., roflumilast) as a positive control and a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, co-incubate the PDE4B enzyme, the test compound, and the FAM-cAMP substrate for 60 minutes at room temperature.[25]

-

Binding and Detection: Add the binding agent, which selectively binds to the hydrolyzed, linear FAM-AMP product. This binding causes a change in the fluorescence polarization.

-

Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm, emission at 520 nm).[25]

-

Data Analysis: Calculate the percent inhibition based on the FP signal relative to controls. Determine the IC50 value by plotting percent inhibition against compound concentration.

This assay measures the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[26]

Objective: To assess the functional anti-inflammatory activity of 8-Bromo-1,6-naphthyridine in a cellular context.

Materials:

-

RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

-

Lipopolysaccharide (LPS).[26]

-

8-Bromo-1,6-naphthyridine.

-

Human or mouse TNF-α ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of 8-Bromo-1,6-naphthyridine for 1 hour.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 ng/mL to induce TNF-α production.[26]

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[27]

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Neuroprotective Potential

While less explored than its anticancer and anti-inflammatory properties, the 1,8-naphthyridine scaffold has also been associated with applications in neurological disorders.[28] This suggests that 8-Bromo-1,6-naphthyridine may also possess neuroprotective effects.

Rationale and Approach

Neurodegenerative diseases are often characterized by oxidative stress, excitotoxicity, and neuroinflammation. A common in vitro model to screen for neuroprotective compounds involves challenging neuronal cells with an excitotoxic agent like glutamate and measuring the compound's ability to preserve cell viability.[29]

Detailed Experimental Protocol

Objective: To evaluate the ability of 8-Bromo-1,6-naphthyridine to protect neuronal cells from glutamate-induced cell death.[29]

Materials:

-

HT22 mouse hippocampal neuronal cell line.

-

Glutamate solution.

-

8-Bromo-1,6-naphthyridine.

-

Cell culture medium (e.g., DMEM).

-

Resazurin sodium salt solution.[29]

-

96-well cell culture plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 2x10^4 cells/well and incubate overnight.[29]

-

Compound Treatment: Treat the cells with various concentrations of 8-Bromo-1,6-naphthyridine for 24 hours.

-

Excitotoxic Challenge: Add glutamate to the wells to a final concentration of 5 mM (except for the untreated control wells).[29]

-

Incubation: Incubate the cells for another 24 hours.

-

Viability Assessment:

-

Data Analysis: Express cell viability as a percentage of the untreated control group. A higher fluorescence signal indicates greater cell viability and thus a neuroprotective effect. Determine the EC50 (effective concentration for 50% protection).

Summary and Future Directions

This guide outlines a strategic, multi-pronged approach to elucidating the therapeutic potential of 8-Bromo-1,6-naphthyridine. By focusing on the well-established biological activities of the 1,6-naphthyridine scaffold, we have identified high-probability therapeutic targets in oncology, inflammation, and neurodegeneration. The detailed protocols provided herein offer a clear and robust framework for:

-

Validating Target Engagement: Quantifying the inhibitory activity of 8-Bromo-1,6-naphthyridine against specific kinases (FGFR4, CDK5) and enzymes (PDE4).

-

Assessing Cellular Efficacy: Determining the compound's functional effects on cancer cell viability, inflammatory cytokine release, and neuronal survival.

The results from these initial studies will be crucial for establishing a preliminary structure-activity relationship (SAR) for the 8-bromo-substituted naphthyridine core. Positive hits in these assays will pave the way for lead optimization, where the 8-bromo position can be used as a synthetic anchor to introduce new chemical moieties to improve potency, selectivity, and drug-like properties. This structured investigational cascade is essential for transforming a promising chemical scaffold into a viable therapeutic candidate.

References

-

Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]

-

Qi, G., et al. (2014). Protocols for Characterization of Cdk5 Kinase Activity. PMC. [Link]

-

Singh, M., & Singh, P. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of the Indian Chemical Society, 97(10), 1635-1646. [Link]

-

National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

BPS Bioscience. (n.d.). Chemi-Verse™ CDK5/p35 Kinase Assay Kit. [Link]

-

Hisanaga, S., & Endo, K. (2010). Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity. Methods in Molecular Biology, 641, 235-245. [Link]

-

Kaur, R., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Current Organic Chemistry, 25(10), 1206-1234. [Link]

-

Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 121, 543-556. [Link]

-

Shulgin, B., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 738. [Link]

-

de Oliveira, G. L., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 12, 654929. [Link]

-

Kiselev, E., et al. (2010). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-Targeting anticancer agents with potent cytotoxic activity. Bioorganic & Medicinal Chemistry, 18(15), 5529-5537. [Link]

-

Michalak, A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4998. [Link]

-

National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Link]

-

BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. [Link]

-

Mensah, G., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Biomedical Reports, 15(6), 103. [Link]

-

INDIGO Biosciences. (n.d.). Human FGFR4 Reporter Assay Kit. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-1,6-naphthyridine. PubChem. [Link]

-

BPS Bioscience. (n.d.). PDE4B1 Assay Kit. [Link]

-

Kumar, A., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 6(5), 856-861. [Link]

-

Springer Nature Experiments. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. [Link]

-

Quanterix. (n.d.). TNFα Assays. [Link]

-

Warren, A., et al. (2012). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Visualized Experiments, (60), 3629. [Link]

-

Wang, X., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(30), 5827-5840. [Link]

-

Cywin, C. L., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]

-

De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8249–8263. [Link]

-

Zhao, C., et al. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules, 28(14), 5348. [Link]

-

Ferrarini, P. L., et al. (2008). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[9][17]triazolo[4,3-a][9][18]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 43(3), 584-594. [Link]

-

van Schie, K. A., et al. (2016). Assays for measurement of TNF antagonists in practice. Therapeutic Drug Monitoring, 38(2), 149-155. [Link]

-

Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

-

Auger, K. R., et al. (2013). SAR and evaluation of novel 5H-benzo[c][9][18]naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3528-3532. [Link]

-

Rani, P., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 147-165. [Link]

-

De Rycker, M., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(15), 8249-8263. [Link]

-

Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 993-994. [Link]

Sources

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. promega.com [promega.com]

- 11. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. FGFR4 Kinase Enzyme System Application Note [promega.kr]

- 14. promega.com [promega.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 26. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. spandidos-publications.com [spandidos-publications.com]

Photophysical and fluorescent properties of 1,6-naphthyridine derivatives

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of 1,6-Naphthyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold represents a "privileged" heterocyclic structure in medicinal chemistry and materials science.[1][2] Beyond its wide range of biological activities, this nitrogen-containing bicyclic system serves as a robust core for the development of novel fluorophores.[3][4] Its rigid, planar structure and tunable electronic properties make it an exceptional platform for creating fluorescent probes with applications spanning from cellular imaging to organic light-emitting materials. This guide provides a comprehensive exploration of the fundamental photophysical principles governing 1,6-naphthyridine derivatives, delves into the critical structure-property relationships that allow for rational fluorophore design, outlines rigorous experimental protocols for their characterization, and showcases their burgeoning applications.

The 1,6-Naphthyridine Core: A Platform for Luminescence

Naphthyridines, as diazanaphthalenes, are isomeric heterocyclic compounds composed of two fused pyridine rings.[1][5] The 1,6-naphthyridine isomer has garnered significant attention due to its prevalence in biologically active molecules and its inherent optical properties.[3][6] The electron-deficient nature of the pyridine rings provides a foundation for creating molecules with significant intramolecular charge-transfer (ICT) character upon excitation, a key mechanism for generating strong fluorescence.[3][7] This guide focuses on elucidating how the foundational properties of this scaffold can be expertly manipulated to yield derivatives with tailored and enhanced fluorescent outputs.

Fundamental Photophysical Principles

To understand the fluorescence of 1,6-naphthyridine derivatives, a grasp of the underlying photophysical processes is essential. Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state through several pathways, including the emission of a photon, a process known as fluorescence.

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Key parameters that define a fluorophore's performance include:

-

Stokes Shift: The energy difference between the maxima of the absorption and emission spectra. Large Stokes shifts are desirable for bioimaging to minimize self-absorption and improve signal-to-noise ratios.[8]

-

Fluorescence Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process, with values ranging from 0 to 1.[9] High quantum yields are crucial for bright probes.

-

Fluorescence Lifetime (τ_F): The average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically in the nanosecond range and can be sensitive to the molecule's local environment.[9][10]

Structure-Property Relationships: The Key to Rational Design

The photophysical properties of 1,6-naphthyridine derivatives are not static; they can be precisely tuned through synthetic modifications. Understanding these structure-property relationships is paramount for designing fluorophores for specific applications.

The Influence of Substituents

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a classic strategy to modulate the electronic structure and, consequently, the fluorescence properties.

-

Donor-Acceptor Systems: Attaching an EDG (e.g., -NEt₂, -NH₂) to one part of the naphthyridine scaffold and an EWG to another promotes an intramolecular charge-transfer (ICT) state upon excitation.[3][7] This often leads to a significant red-shift (bathochromic shift) in both absorption and emission spectra and can enhance the sensitivity of the fluorophore to its environment (solvatochromism).[3][7] For instance, the introduction of a diethylamino (-NEt₂) group into fused polycyclic 1,6-naphthyridin-4-amines results in a pronounced bathochromic effect and an extended Stokes shift, demonstrating a powerful strategy for developing long-wavelength fluorophores.[3][7]

Impact of Fused Aromatic Rings

Extending the π-conjugated system by fusing additional aromatic or heteroaromatic rings to the 1,6-naphthyridine core is another effective method for tuning photophysical properties.

-

Polycyclic Systems: The creation of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines leads to derivatives with absorption maxima ranging from 344 to 448 nm.[3][4] The extent of π-conjugation directly influences the energy gap between the ground and excited states. Judiciously designed fused systems can exhibit exceptionally high fluorescence quantum yields, with some derivatives reaching values as high as 0.89.[4]

Solvatochromism: Probing the Environment

Solvatochromism refers to the change in the color (absorption or emission) of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as ICT-based 1,6-naphthyridine derivatives.[10][11]

-

Mechanism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[8][12]

-

Application: This environmental sensitivity makes solvatochromic 1,6-naphthyridines valuable as probes for investigating the polarity of microenvironments, such as enzyme binding sites or cellular membranes.[8] Studies on 1,6-naphthyridin-7(6H)-ones have shown a remarkable change in emissivity depending on the solvent polarity, highlighting their potential as artificial fluorescent nucleosides for probing nucleic acids.[8][13]

Caption: Relationship between structural modifications and photophysical outcomes.

Experimental Characterization: A Self-Validating Workflow

Accurate and reproducible characterization of photophysical properties is essential. The following section details a validated workflow and protocols.

Caption: Standard workflow for characterizing photophysical properties.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs, λ_em) and the Stokes shift.

Methodology:

-

Preparation: Prepare a stock solution of the 1,6-naphthyridine derivative in a spectroscopic-grade solvent. Create a dilution series ensuring the maximum absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

Use the pure solvent as a blank reference.

-

Identify the wavelength of maximum absorbance, λ_abs(max).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its λ_abs(max). The emission is scanned at longer wavelengths.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission, λ_em(max), and scanning the excitation wavelengths.

-

Causality Check: A valid measurement is confirmed when the shape of the corrected excitation spectrum matches the absorption spectrum, indicating the measured fluorescence originates from the primary absorbing species.

-

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the fluorescence efficiency relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with absorption and emission profiles that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Measurement:

-

Prepare a series of dilute solutions (Abs < 0.1) of both the sample and the standard.

-

Measure the UV-Vis absorption spectrum and the integrated fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.

-

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

-

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

-

Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

-

Validation: Plot the integrated fluorescence intensity versus absorbance for the dilution series of both the sample and the standard. The linearity of these plots (R² > 0.99) validates the absence of concentration-dependent quenching or aggregation effects.